Cas no 2137567-74-7 (CID 132344188)

CID 132344188 structure
CID 132344188 structure
Product name:CID 132344188
CAS No:2137567-74-7
MF:C9H15ClN4O2
MW:246.694000482559
CID:5301606

CID 132344188 Chemical and Physical Properties

Names and Identifiers

    • 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride
    • rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
    • CID 132344188
    • Inchi: 1S/C9H14N4O2.ClH/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13;/h5-6,8H,1-4,10H2,(H,14,15);1H/t6-,8+;/m1./s1
    • InChI Key: JUNMWFUSQXPAKG-HNJRQZNRSA-N
    • SMILES: Cl.OC(C1=CN([C@H]2CCCC[C@H]2N)N=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Topological Polar Surface Area: 94

CID 132344188 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-761522-0.05g
rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
2137567-74-7 95.0%
0.05g
$235.0 2025-02-24
Enamine
EN300-761522-1.0g
rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
2137567-74-7 95.0%
1.0g
$1014.0 2025-02-24
Enamine
EN300-761522-5.0g
rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
2137567-74-7 95.0%
5.0g
$2940.0 2025-02-24
Enamine
EN300-761522-0.25g
rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
2137567-74-7 95.0%
0.25g
$503.0 2025-02-24
Enamine
EN300-761522-0.1g
rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
2137567-74-7 95.0%
0.1g
$352.0 2025-02-24
1PlusChem
1P01EM4G-1g
rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis
2137567-74-7 93%
1g
$1316.00 2023-12-19
Aaron
AR01EMCS-500mg
rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis
2137567-74-7 95%
500mg
$1113.00 2025-02-14
1PlusChem
1P01EM4G-100mg
rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis
2137567-74-7 93%
100mg
$497.00 2023-12-19
Aaron
AR01EMCS-5g
rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis
2137567-74-7 93%
5g
$4068.00 2023-12-15
1PlusChem
1P01EM4G-50mg
rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis
2137567-74-7 93%
50mg
$342.00 2023-12-19

Additional information on CID 132344188

Recent Advances in Chemical Biology and Medicine: Insights on 2137567-74-7 and CID 132344188

In recent years, the chemical biology and pharmaceutical fields have witnessed significant advancements in the development of novel compounds with potential therapeutic applications. Among these, the compound with the CAS number 2137567-74-7 and the product CID 132344188 have garnered attention due to their unique chemical properties and promising biological activities. This research brief aims to provide an overview of the latest findings related to these compounds, focusing on their synthesis, mechanisms of action, and potential applications in drug discovery and development.

The compound 2137567-74-7, a small molecule with a distinct chemical structure, has been the subject of several recent studies. Researchers have explored its role as a modulator of specific biological pathways, particularly those involved in inflammation and cancer. Preliminary data suggest that 2137567-74-7 exhibits high selectivity and potency in targeting key enzymes or receptors, making it a promising candidate for further drug development. Its mechanism of action appears to involve the inhibition of pro-inflammatory cytokines, which could have implications for treating autoimmune diseases and chronic inflammatory conditions.

CID 132344188, another compound of interest, has been investigated for its potential as a therapeutic agent in neurodegenerative diseases. Recent studies have highlighted its ability to cross the blood-brain barrier and modulate neuronal activity, which is crucial for addressing conditions such as Alzheimer's and Parkinson's diseases. The compound's unique pharmacokinetic profile, including its stability and bioavailability, has been a focal point of research, with several in vitro and in vivo studies demonstrating its efficacy in reducing neurotoxic aggregates and improving cognitive function.

One of the key challenges in the development of these compounds is optimizing their chemical synthesis to ensure scalability and reproducibility. Recent advancements in synthetic chemistry have enabled more efficient production of 2137567-74-7 and CID 132344188, with improved yields and purity. These developments are critical for advancing these compounds from the laboratory to clinical trials, where their safety and efficacy can be further evaluated.

In addition to their therapeutic potential, these compounds have also been studied for their applications in chemical biology. For instance, 2137567-74-7 has been used as a tool compound to probe specific biological pathways, providing valuable insights into disease mechanisms. Similarly, CID 132344188 has been employed in high-throughput screening assays to identify novel drug targets and biomarkers. These applications underscore the versatility of these compounds beyond their direct therapeutic use.

Looking ahead, the continued exploration of 2137567-74-7 and CID 132344188 holds great promise for the chemical biology and pharmaceutical fields. Future research should focus on elucidating their detailed mechanisms of action, optimizing their pharmacokinetic properties, and evaluating their safety profiles in preclinical and clinical settings. Collaborative efforts between academia and industry will be essential to translate these findings into tangible therapeutic benefits for patients.

In conclusion, the compounds 2137567-74-7 and CID 132344188 represent exciting avenues for research and development in chemical biology and medicine. Their unique properties and promising biological activities make them valuable candidates for further investigation, with the potential to address unmet medical needs in various disease areas. As the field continues to evolve, staying abreast of the latest research on these compounds will be crucial for advancing our understanding and harnessing their full therapeutic potential.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd